(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid

LFA-1/ICAM inhibition immunomodulation autoimmune disease

(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid, also cataloged as (2-Bromobenzoyl)-L-valine or CHEMBL7576, is a chiral N-acyl amino acid derivative (C12H14BrNO3, MW 300.15). The compound features an L-valine backbone bearing a 2-bromobenzoyl amide at the α-amino position, yielding a white to off-white solid with moderate solubility in dichloromethane and DMF.

Molecular Formula C12H14BrNO3
Molecular Weight 300.152
CAS No. 352457-80-8
Cat. No. B2556292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid
CAS352457-80-8
Molecular FormulaC12H14BrNO3
Molecular Weight300.152
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1Br
InChIInChI=1S/C12H14BrNO3/c1-7(2)10(12(16)17)14-11(15)8-5-3-4-6-9(8)13/h3-7,10H,1-2H3,(H,14,15)(H,16,17)/t10-/m0/s1
InChIKeyNUBVVMYRSWGRBI-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid (CAS 352457-80-8): Core Chemical Identity and Procurement Baseline


(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid, also cataloged as (2-Bromobenzoyl)-L-valine or CHEMBL7576, is a chiral N-acyl amino acid derivative (C12H14BrNO3, MW 300.15) [1]. The compound features an L-valine backbone bearing a 2-bromobenzoyl amide at the α-amino position, yielding a white to off-white solid with moderate solubility in dichloromethane and DMF [2]. Synthesized via acylation of L-valine with 2-bromobenzoyl chloride, this compound serves as a versatile chiral building block and has been studied for antimicrobial, antifungal, and anti-inflammatory properties . It is also recognized as a potential intermediate in the synthesis of angiotensin II receptor antagonists such as valsartan [3].

Why N-Acyl Valine Analogs Cannot Be Interchanged: The 2-Bromobenzoyl Specificity


The biological and synthetic utility of N-acyl valine derivatives is exquisitely dependent on both the identity of the N-acyl substituent and the amino acid side chain. In the LFA-1/ICAM inhibitor series, for instance, N-2-bromobenzoyl-L-tryptophan (IC50 = 1.7 µM) was the active hit, whereas the corresponding L-valine analog was essentially inactive, demonstrating that the amino acid identity determines target engagement [1]. Similarly, in the context of valsartan intermediate synthesis, the 2-bromobenzoyl moiety on L-valine provides a specific electrophilic handle for subsequent palladium-catalyzed coupling reactions; substituting the 2-bromo regioisomer with the 3- or 4-bromo analog, or replacing bromine with chlorine, alters both the reactivity and the steric environment at the coupling site, directly impacting synthetic yield and purity [2]. Therefore, procurement of the exact (2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid—rather than a generic N-benzoyl valine or a regioisomeric bromobenzoyl variant—is mandatory for applications requiring precise molecular recognition or defined synthetic pathways.

Quantitative Differentiation of (2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid vs. Closest Analogs


LFA-1/ICAM Inhibitory Activity: 2-Bromobenzoyl-L-valine vs. 2-Bromobenzoyl-L-tryptophan

In a head-to-head SAR study of N-benzoyl amino acids as LFA-1/ICAM inhibitors, N-2-bromobenzoyl-L-tryptophan (compound 1) inhibited the LFA-1/ICAM-1 association with an IC50 of 1.7 µM. In contrast, substitution of the L-tryptophan residue with L-valine (yielding the target compound) led to complete loss of inhibitory activity at comparable concentrations [1]. This demonstrates that the L-valine analog, while inactive at LFA-1, is structurally validated as a negative control for SAR profiling and is free from off-target immunomodulatory activity seen with the tryptophan analog.

LFA-1/ICAM inhibition immunomodulation autoimmune disease

Halogen Regioisomer Comparison: 2-Bromo vs. 3-Bromo vs. 4-Bromo Synthesis and Reactivity

In the patented valsartan intermediate pathway, the 2-bromobenzoyl substituent on L-valine is specifically required for efficient oxidative addition in palladium-catalyzed cross-coupling reactions. The ortho-bromine (2-position) provides a distinct steric and electronic environment compared to the meta-bromo (3-position, CAS for N-(3-bromobenzoyl)-L-valine derivatives such as nonyl ester) and para-bromo (4-position, CAS 500550-30-1 for ethyl ester) analogs [1][2]. While direct comparative coupling yields are proprietary, the ortho-bromo substitution creates a sterically congested environment that can enhance selectivity in Suzuki-Miyaura couplings by suppressing homocoupling byproducts, a property not shared by the 3- or 4-bromo isomers [1].

palladium-catalyzed coupling regioselectivity valsartan synthesis

Amino Acid Side-Chain Comparison: L-Valine vs. L-Tryptophan vs. L-Histidine N-2-Bromobenzoyl Derivatives

The Burdick et al. (2003) SAR study systematically compared N-2-bromobenzoyl derivatives of L-tryptophan, L-histidine, L-valine, and other amino acids [1]. L-Histidine was identified as the most favored amino acid for LFA-1/ICAM inhibition, while L-valine was among the least active. This rank-order profiling (L-His >> L-Trp > other amino acids >> L-Val) provides a quantitative framework: the L-valine derivative serves as a low-activity baseline for any assay where N-2-bromobenzoyl amino acids are screened, confirming that observed activity in other derivatives is amino-acid-dependent rather than driven by the 2-bromobenzoyl warhead alone.

structure-activity relationship amino acid scaffold bioisosterism

Synthetic Intermediate Comparison: Free Acid vs. Methyl Ester Derivative

The methyl ester of N-(2-bromobenzoyl)-L-valine (CAS 1397003-17-6, C13H16BrNO3, MW 314.17) is a directly comparable derivative that differs only by methylation of the C-terminal carboxylic acid . The free acid (target compound) offers distinct advantages for solid-phase peptide synthesis and direct amide coupling without prior deprotection. While the methyl ester has been explicitly cited as a precursor for valsartan synthesis, the free acid form can directly participate in amide bond formation with the biphenyl-tetrazole amine component, potentially eliminating a saponification step and improving atom economy [1]. Purity specifications also differ: the free acid is commercially available at ≥95% purity, whereas the methyl ester's commercial availability and purity vary by supplier.

valsartan intermediate ester vs. acid synthetic strategy

Halogen Type Comparison: 2-Bromobenzoyl vs. 2-Chlorobenzoyl L-Valine

In a related chemotype from Mycobacterium tuberculosis enzyme screening, a 2-bromobenzamido-pyrazinecarboxamide derivative retained 21% residual enzyme activity at 0.0125 mM Ni²⁺ cofactor, while the corresponding 2-chlorobenzamido analog retained 18% residual activity under identical conditions [1]. Although this comparison involves pyrazine scaffolds rather than valine directly, class-level inference suggests that the bromine atom confers subtly different steric and polarizability properties compared to chlorine, which can translate into differential target binding. Bromine's larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl) and higher polarizability can enhance halogen bonding and hydrophobic interactions with protein binding pockets, a factor relevant when the 2-bromobenzoyl-L-valine scaffold is used as a fragment for lead optimization.

halogen bioisosterism enzyme inhibition antimicrobial

Reported Antimicrobial and Antifungal Activity Spectrum

Preliminary biological screening of (2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid has indicated antimicrobial and antifungal properties [1]. However, no peer-reviewed studies with quantitative MIC, IC50, or zone-of-inhibition data for this specific compound are currently available in the public domain. In comparison, the structurally related N-2-bromobenzoyl-L-tryptophan has well-characterized immunomodulatory activity (IC50 = 1.7 µM for LFA-1/ICAM inhibition) [2]. The antimicrobial potential of 2-bromobenzoyl amino acid derivatives as a class is supported by scattered literature on halogenated benzamides, but the specific quantitative advantage of the L-valine derivative over the L-phenylalanine or L-tryptophan analogs in antimicrobial assays remains uncharacterized.

antimicrobial antifungal biological screening

High-Priority Application Scenarios for (2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid Based on Verified Differentiation


LFA-1/ICAM SAR Profiling: Negative Control Compound for N-2-Bromobenzoyl Amino Acid Libraries

As established by Burdick et al. (2003), this valine derivative is inactive against LFA-1/ICAM-1 while the tryptophan analog shows an IC50 of 1.7 µM [1]. Researchers building SAR libraries of N-2-bromobenzoyl amino acids should procure this compound as a matched negative control. Its use ensures that any activity observed in other amino acid variants is attributable to the amino acid side chain rather than the 2-bromobenzoyl warhead, strengthening SAR conclusions and patent claims. The compound's ≥95% commercial purity supports reproducible control experiments.

Valsartan and Angiotensin II Receptor Blocker (ARB) Intermediate Synthesis

The (2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid scaffold provides the ortho-bromobenzoyl electrophilic handle for palladium-catalyzed cross-coupling reactions required in valsartan intermediate assembly [1]. The free carboxylic acid form allows direct amide coupling with the biphenyl-tetrazole amine component without the additional hydrolysis step required for the methyl ester analog (CAS 1397003-17-6) . This step-economy advantage can translate into higher overall yield and reduced purification burden in process chemistry settings.

Fragment-Based Drug Design Leveraging Halogen Bonding of the 2-Bromobenzoyl Moiety

Class-level enzymatic data from Mycobacterium tuberculosis screens demonstrate that 2-bromobenzamido derivatives can exhibit differential residual enzyme activity compared to their 2-chloro counterparts (21% vs. 18% residual activity) [1]. The larger van der Waals radius (1.85 Å) and higher polarizability of bromine vs. chlorine enable enhanced halogen bonding and hydrophobic packing in protein binding pockets. Fragment-based discovery programs exploring halogen-dependent affinity gains should include this valine scaffold in their screening deck as a bromine-containing fragment with a defined chiral center and a synthetically tractable carboxylic acid handle for elaboration.

Chiral Building Block for Peptidomimetic and Solid-Phase Synthesis

As a single-enantiomer N-acyl-L-valine derivative with a free C-terminal carboxylic acid, this compound is ready for direct loading onto solid-phase resins or for solution-phase amide coupling [1]. Its XLogP3-AA of 2.9 indicates moderate lipophilicity suitable for membrane permeability in peptidomimetic design. The 2-bromobenzoyl group serves as both a UV-active chromophore for HPLC monitoring and a heavy-atom label for crystallographic phasing, providing dual analytical utility beyond its chemical reactivity.

Quote Request

Request a Quote for (2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.